molecular formula C10H8O9S3 B008795 Naphthalene-1,3,5-trisulfonic acid CAS No. 6654-64-4

Naphthalene-1,3,5-trisulfonic acid

Cat. No. B008795
CAS RN: 6654-64-4
M. Wt: 368.4 g/mol
InChI Key: INMHJULHWVWVFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene sulfonic acids typically involves the sulfonation of naphthalene with sulfur trioxide. For example, the synthesis of 1-naphthol-5-sulfonic acid uses naphthalene as the raw material, where disodium 1,5-naphthalenedisulfonate is produced by the sulfonation of naphthalene, followed by hydrolysis with sodium hydroxide solution (Wen, 2001). This method could be adapted for the synthesis of naphthalene-1,3,5-trisulfonic acid by varying the sulfonation conditions to target the specific positions on the naphthalene ring.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonic acids is characterized by the presence of sulfonic acid groups attached to the naphthalene ring, which significantly influences the compound's properties. For instance, the crystal and molecular structure analysis of various organic salts derived from naphthalene sulfonic acids reveals extensive classical hydrogen bonding as well as other non-covalent interactions, leading to higher-dimensional framework structures (Jin et al., 2014).

Chemical Reactions and Properties

Naphthalene sulfonic acids participate in various chemical reactions, reflecting their chemical properties. For example, the degradation of naphthalene sulfonic acids by oxidation with ozone in the aqueous phase shows that the presence of sulfonic groups endows these compounds with high water-solubility and resistance to biological treatment. The efficacy of ozonation decreases with an increase in the number of sulfonic groups, indicating the influence of these groups on reactivity and degradation pathways (Rivera-Utrilla et al., 2002).

Scientific Research Applications

  • Separation and Detection Techniques : Naphthalenesulfonates like Naphthalene-1,3,5-trisulfonic acid are effective in separating inorganic anions, organic acids, and surfactants using capillary electrophoresis with indirect photometric detection (Shamsi & Danielson, 1994).

  • Pharmaceutical Applications : Derivatives of naphthalenesulfonic acid show promise as anti-AIDS drugs, particularly in inhibiting HIV-1 and HIV-2 reverse transcriptase activities (Tan et al., 1992).

  • Surface Coating and Nonbiofouling : Naphthalene trisulfonate/Hafnium(IV) complexes offer versatile surface coatings for various substrates, useful for nonbiofouling applications through post-functionalization (Kim, Jeong, & Kang, 2022).

  • Wastewater Treatment : Electrocoagulation of commercial naphthalene sulfonates shows potential for effective organic carbon removal and reduced electrical energy consumption in wastewater treatment (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).

  • Environmental Applications : The degradation of naphthalene sulfonic acids in wastewater can be enhanced using persulfate oxidation, particularly with thermal activation (Zhang, Lu, Liu, & Chen, 2020).

  • Chemical Synthesis : Naphthalene 1-nitro-6-sulfonic acid, a related compound, can be electrosynthesized efficiently under specific conditions (Konarev, 2021).

  • Geothermal Tracers : Polyaromatic sulfonates, including naphthalene sulfonates, are suitable as geothermal tracers in high-temperature reservoirs (Rose, Benoit, & Kilbourn, 2001).

  • Mechanochemical Degradation : Mechanochemical degradation using metals like Mg and Ca effectively reduces environmental pollution by degrading aromatic sulfonic acids (Caschili, Delogu, & Cao, 2005).

  • Oxidation and Degradation : Oxidation with ozone is an effective method for degrading naphthalenesulfonic acids in wastewater, including naphthalene-1,3,6-trisulfonic acid (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).

Safety And Hazards

Naphthalene-1,3,5-trisulfonic acid does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . In case of exposure, it is recommended to rinse with pure water for at least 15 minutes and seek medical attention .

Future Directions

Naphthalene-1,3,5-trisulfonic acid is a known intermediate for the formation of azo dyestuffs . Its future directions could involve further exploration of its potential uses in the dye industry and other related fields.

properties

IUPAC Name

naphthalene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHJULHWVWVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985148
Record name Naphthalene-1,3,5-trisulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,3,5-trisulfonic acid

CAS RN

6654-64-4
Record name 1,3,5-Naphthalenetrisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6654-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Naphthalenetrisulfonic acid
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Record name 1,3,5-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,5-trisulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,3,5-trisulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
RM Wittich, HG Rast, HJ Knackmuss - Applied and Environmental …, 1988 - Am Soc Microbiol
A naphthalene-2,6-disulfonic acid (2,6NDS)-degrading Moraxella strain was isolated from an industrial sewage plant. This culture could also be adapted to naphthalene-1,6-disulfonic …
Number of citations: 93 journals.asm.org
SH Hashemi, M Kaykhaii - Critical Reviews in Analytical Chemistry, 2017 - Taylor & Francis
Naphthalene sulfonates are highly water-soluble compounds, indicating a high mobility in aquatic systems along with high temperature stability, which are important substances in the …
Number of citations: 13 www.tandfonline.com
V Ralevic, G Burnstock - Pharmacological reviews, 1998 - ASPET
Extracellular purines (adenosine, ADP, and ATP) and pyrimidines (UDP and UTP) are important signaling molecules that mediate diverse biological effects via cellsurface receptors …
Number of citations: 146 pharmrev.aspetjournals.org
G Lambrecht - Journal of autonomic pharmacology, 1996 - europepmc.org
1. The symmetrical 3'-urea of 8-(benzamido) naphthalene-1, 3, 5-trisulfonic acid (NF023) and pyridoxalphosphate-6-azophenyl-2', 4'-disulfonic acid (PPADS) were investigated for their …
Number of citations: 82 europepmc.org
A Heywood, A Mathias, AE Williams - Analytical Chemistry, 1970 - ACS Publications
RESULTS Examination of Reference Sulfonic Acids. The ability to convert sulfonic acids of various types to either the methyl ester or the tetramethylammonium salt and then to obtain …
Number of citations: 34 pubs.acs.org
NR Ackerman, S Jubb, B Trimble, S Marlowe… - … of Pharmacology and …, 1983 - ASPET
Proteinases are thought to be responsible for cartilage and bone erosion noted in chronic inflammatory conditions. Suramin [8-(3-benzamindo-4-meta-1-benzamindo)naphthalene-1,3,5-…
Number of citations: 7 jpet.aspetjournals.org
T Storm, T Reemtsma, M Jekel - Journal of Chromatography A, 1999 - Elsevier
The use of trialkylamines (triethylamine, N,N-dimethyl-n-butylamine, and tri-n-butylamine) as volatile ion-pairing agents for the high-performance liquid chromatographic separation of …
Number of citations: 157 www.sciencedirect.com
S Horner, K Menke, C Hildebrandt, MU Kassack… - Naunyn-Schmiedeberg's …, 2005 - Springer
The role of ATP-stimulated P2X 1 receptors in human platelets is still unclear. They may act alone or in synergy with other pathways, such as P2Y 1 or P2Y 12 receptors, to accelerate …
Number of citations: 27 link.springer.com
G Lambrecht, U Ardanuy, HG Bäumert, X Bo… - Pharmacochemistry …, 1996 - Elsevier
At least five distinct P 2 -purinoceptor subtypes have been characterized to date, based on the rank order of potency of several ATP analogues: P 2X , P 2Y , P 2U , P 2T and P 2Z . …
Number of citations: 20 www.sciencedirect.com
K Per Larsson, A Jon Hansen… - Journal of …, 2002 - Wiley Online Library
Fura‐2 imaging of purinergic stimulation of non‐differentiated neuronal human SH‐SY5Y cells resulted in a rapid elevation in intracellular Ca 2+ ([Ca 2+ ] i ) that was dependent on …
Number of citations: 43 onlinelibrary.wiley.com

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